

Theoretical Modeling of (4-Bromobutoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Bromobutoxy)benzene

Cat. No.: B073664

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical modeling and physicochemical properties of **(4-Bromobutoxy)benzene**. The content herein is intended to serve as a comprehensive resource, detailing the compound's structural characteristics, spectroscopic data, and relevant experimental protocols. Furthermore, this guide outlines a framework for the computational analysis of **(4-Bromobutoxy)benzene**, a molecule of significant interest as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Spectroscopic Properties

(4-Bromobutoxy)benzene, also known as 4-phenoxybutyl bromide, is a bifunctional organic molecule featuring a phenoxy group and a bromoalkane chain.^{[1][2]} These functionalities make it a versatile building block in organic synthesis.

Physical and Chemical Properties

A summary of the key physicochemical properties of **(4-Bromobutoxy)benzene** is presented in Table 1. This data is crucial for understanding its behavior in various solvents and reaction conditions.

Property	Value	Source
Molecular Formula	$C_{10}H_{13}BrO$	[3]
Molecular Weight	229.11 g/mol	[1]
CAS Number	1200-03-9	[3]
Appearance	White to brown solid	[3]
Melting Point	36.0-46.0 °C	[3]
Boiling Point	153-154 °C at 18 mmHg	Not Cited
Solubility	Insoluble in water	Not Cited
XLogP3	3.8	[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **(4-Bromobutoxy)benzene**. Key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are summarized in Table 2.

Spectroscopic Data	Description	Source
1H NMR	Data available from various sources.	[1]
^{13}C NMR	Data available from various sources.	[1]
Mass Spectrum	Electron Ionization (EI) data available.	[1] [2] [4]
Infrared (IR) Spectrum	FTIR (KBr-Pellet, ATR-Neat) and Vapor Phase data available.	[1]
Raman Spectrum	FT-Raman data available.	[1]

Theoretical Modeling Framework

While specific computational studies on **(4-Bromobutoxy)benzene** are not extensively published, its properties can be effectively modeled using established quantum chemical methods.^[5] Such models are invaluable for predicting molecular geometry, electronic properties, and reactivity, which are critical for applications like PROTAC linker design.^[6]

Conformational Analysis

The flexibility of the butoxy chain is a key determinant of the overall shape of the molecule and its ability to function as a linker.^{[7][8][9]} Conformational analysis can be performed to identify low-energy conformers.

- **Methodology:** Molecular mechanics (MM) force fields can be used for an initial broad search of the conformational space. The resulting low-energy structures can then be subjected to higher-level calculations, such as Density Functional Theory (DFT), for more accurate energy rankings and geometric parameters.^{[10][11]}
- **Expected Outcome:** A potential energy surface mapping the rotational barriers of the C-C and C-O bonds in the butoxy chain. This would reveal the most stable conformations and the energy required for interconversion.

Quantum Chemical Calculations

DFT is a powerful tool for investigating the electronic structure of molecules like **(4-Bromobutoxy)benzene**.^{[12][13]}

- **Methodology:** Geometry optimization followed by frequency calculations using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) can provide insights into the molecule's vibrational modes and thermodynamic properties.^[10]
- **Key Properties to Model:**
 - **Molecular Orbitals (HOMO/LUMO):** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.

- Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for predicting non-covalent interactions.
- NMR Chemical Shifts: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate theoretical ^1H and ^{13}C NMR chemical shifts, which can aid in the assignment of experimental spectra.[\[10\]](#)

Quantitative Structure-Activity Relationship (QSAR) Modeling

For a series of related linker molecules, QSAR models can be developed to correlate structural features with biological activity (e.g., PROTAC efficiency).[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Methodology: A dataset of molecules with known activities is required. Molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule. Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates these descriptors to the observed activity.
- Application: A validated QSAR model could predict the degradation efficiency of new, unsynthesized PROTACs containing linkers similar to **(4-Bromobutoxy)benzene**, thereby guiding rational design and prioritizing synthetic efforts.

Experimental Protocols

Synthesis via Williamson Ether Synthesis

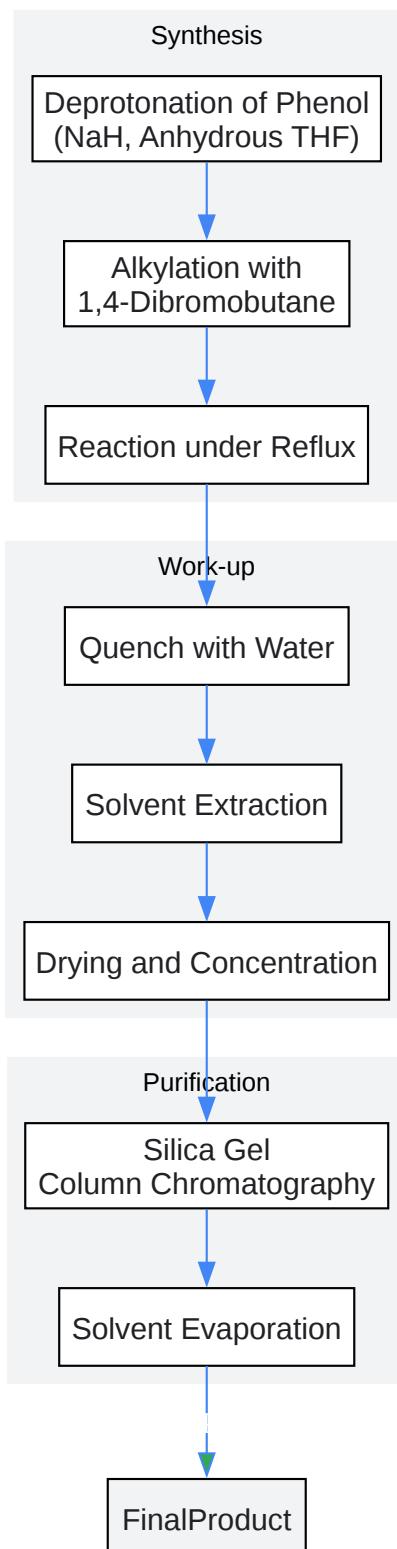
(4-Bromobutoxy)benzene can be synthesized via the Williamson ether synthesis, a classic and reliable method for forming ethers.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

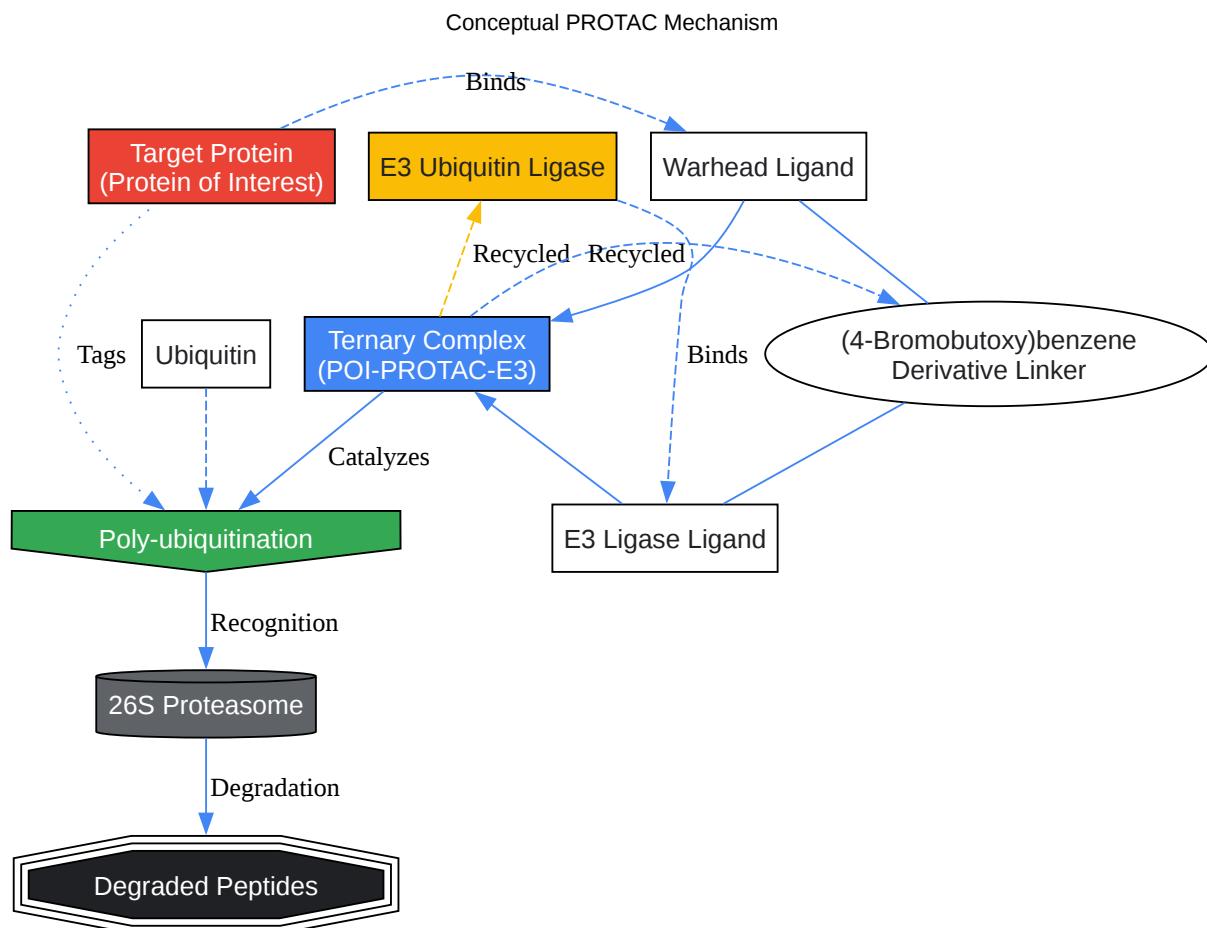
- Reaction Scheme: Phenol is deprotonated by a base (e.g., sodium hydride) to form sodium phenoxide. This is followed by an $\text{S}_{\text{n}}2$ reaction with 1,4-dibromobutane.
- Detailed Protocol:

- Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
- Alkylation: Add 1,4-dibromobutane (a suitable excess, e.g., 3-5 equivalents) to the solution of sodium phenoxide.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and quench cautiously with water.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), and concentrate under reduced pressure.[\[23\]](#)

Purification

The crude product is typically purified by column chromatography.[\[23\]](#)


- Methodology:
 - Load the crude material onto a silica gel column.
 - Elute with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes.
 - Collect the fractions containing the pure product, as identified by TLC.
 - Combine the pure fractions and remove the solvent under reduced pressure to yield **(4-Bromobutoxy)benzene** as a solid.


Visualization of Logical and Experimental Workflows

Experimental Workflow

The synthesis and purification of **(4-Bromobutoxy)benzene** follow a logical sequence of steps, as depicted in the workflow diagram below.

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Bromobutoxy)benzene | C10H13BrO | CID 70986 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, (4-bromobutoxy)- [webbook.nist.gov]
- 3. (4-Bromobutoxy)benzene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals
[thermofisher.com]
- 4. Benzene, (4-bromobutoxy)- [webbook.nist.gov]
- 5. kth.diva-portal.org [kth.diva-portal.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC
[pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 10. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. scispace.com [scispace.com]
- 13. ovid.com [ovid.com]
- 14. QSAR studies on the anesthetic action of some polyhalogenated ethers - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. QSAR study of a large set of 3-pyridyl ethers as ligands of the alpha4beta2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Khan Academy [khanacademy.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. jk-sci.com [jk-sci.com]
- 22. youtube.com [youtube.com]

- 23. cactus.utahtech.edu [cactus.utahtech.edu]
- To cite this document: BenchChem. [Theoretical Modeling of (4-Bromobutoxy)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073664#theoretical-modeling-of-4-bromobutoxy-benzene-properties\]](https://www.benchchem.com/product/b073664#theoretical-modeling-of-4-bromobutoxy-benzene-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com